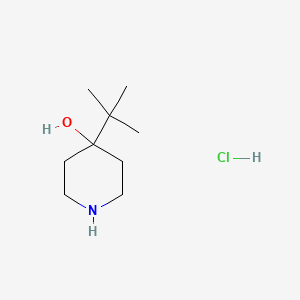

4-(Tert-butyl)piperidin-4-ol hydrochloride

Description

Significance of Piperidine (B6355638) Derivatives in Contemporary Organic Synthesis

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern organic and medicinal chemistry. nih.govarizona.eduresearchgate.net It is considered a "privileged scaffold" due to its frequent appearance in a vast number of bioactive compounds, including natural products and synthetic drugs. nih.govresearchgate.net The prevalence of this structural motif is so high that piperidine derivatives are found in more than twenty classes of pharmaceuticals. nih.govnih.gov

The utility of the piperidine scaffold in drug design and synthesis is multifaceted. Its three-dimensional structure allows for the precise spatial orientation of functional groups, which is crucial for effective interaction with biological targets. thieme-connect.com Furthermore, the nitrogen atom can act as a basic center, which is often important for the pharmacokinetic properties of a drug, such as solubility and cell membrane permeability. thieme-connect.com The piperidine ring can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships (SARs) to optimize the efficacy and selectivity of drug candidates. nbinno.com

The synthesis of piperidine derivatives is a well-developed area of organic chemistry, with numerous methods available for their construction and functionalization. nih.govnih.gov These methods range from the hydrogenation of pyridine (B92270) precursors to complex multi-component reactions that allow for the rapid assembly of highly substituted piperidine rings. nih.gov This synthetic accessibility further enhances the value of the piperidine scaffold in the development of new chemical entities.

Overview of the 4-(Tert-butyl)piperidin-4-ol Scaffold: A Focus on Fundamental Chemical Features for Advanced Research

The 4-(tert-butyl)piperidin-4-ol scaffold, particularly in its hydrochloride salt form, possesses a unique combination of chemical features that make it a valuable building block for advanced research. The hydrochloride salt form enhances the compound's stability and water solubility, which is advantageous for its handling and use in various chemical reactions.

The core of the molecule is the 4-hydroxypiperidine (B117109) unit. The hydroxyl group at the 4-position is a key functional handle that can be used for further chemical modifications. nbinno.comchemicalbook.com It can participate in a variety of reactions, such as etherification, esterification, and nucleophilic substitution, allowing for the attachment of diverse molecular fragments. chemicalbook.com

The tertiary nature of the alcohol at the 4-position is another critical aspect. Unlike primary or secondary alcohols, tertiary alcohols are resistant to oxidation. This chemical stability can be a desirable feature when designing complex molecules where other parts of the structure need to be selectively oxidized.

Research Landscape and Academic Relevance of the Compound Class

While specific research on 4-(tert-butyl)piperidin-4-ol hydrochloride is not widely reported, the broader class of 4-hydroxy-4-substituted piperidines is of significant academic and industrial interest. These scaffolds are key intermediates in the synthesis of a wide range of pharmacologically active compounds. For instance, 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have been synthesized and evaluated for their analgesic and hypotensive activities.

The academic relevance of this compound class lies in its utility for exploring fundamental concepts in stereochemistry, conformational analysis, and reaction mechanisms. The interplay between the stereochemistry at the 4-position and the conformational equilibrium of the piperidine ring is a subject of ongoing research. The development of new synthetic methodologies for the stereoselective synthesis of 4-hydroxy-4-substituted piperidines is also an active area of investigation.

In the context of drug discovery, these scaffolds are valuable for the development of new therapeutics targeting a variety of diseases. The ability to introduce diverse substituents at the 4-position allows for the creation of large libraries of compounds for high-throughput screening. The 4-hydroxypiperidine motif is found in drugs with a range of biological activities, including antihistamines, analgesics, and antipsychotics. nbinno.comijnrd.org Therefore, the 4-(tert-butyl)piperidin-4-ol scaffold, with its unique combination of steric and electronic properties, represents a promising platform for the design and synthesis of novel bioactive molecules.

Interactive Data Tables

Table 1: General Properties of the Piperidine Scaffold

| Property | Description | Significance in Chemical Research |

| Structure | Saturated six-membered heterocycle with one nitrogen atom. | Provides a versatile and conformationally flexible core for molecular design. |

| Basicity | The nitrogen atom is basic (pKa of piperidinium (B107235) ion is ~11.2). | Influences solubility, and receptor binding, and allows for salt formation. |

| Reactivity | Amenable to N- and C-functionalization. | Enables the synthesis of a wide array of derivatives for various applications. |

| Biological Activity | Prevalent in numerous natural products and pharmaceuticals. | A "privileged scaffold" in medicinal chemistry. |

Table 2: Representative Bioactive Piperidine-Containing Compounds

| Compound Name | Therapeutic Class | Role of the Piperidine Moiety |

| Donepezil | Anti-Alzheimer's agent | Forms a key part of the molecule that interacts with the acetylcholinesterase enzyme. nih.gov |

| Haloperidol | Antipsychotic | The 4-hydroxypiperidine core is crucial for its dopamine (B1211576) receptor antagonist activity. |

| Fentanyl | Opioid analgesic | The piperidine ring is a central component of the pharmacophore responsible for its potent analgesic effects. |

| Bepotastine | Antihistamine | The 4-hydroxypiperidine unit serves as a key building block in its synthesis. nbinno.com |

| Rupatadine | Antihistamine | Incorporates a 4-hydroxypiperidine scaffold in its molecular structure. nbinno.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-tert-butylpiperidin-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-8(2,3)9(11)4-6-10-7-5-9;/h10-11H,4-7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXFVYAJWRAXBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1(CCNCC1)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Tert Butyl Piperidin 4 Ol Hydrochloride and Its Analogs

Established Synthetic Routes and Mechanistic Considerations

Deprotection Strategies from N-Protected Piperidine (B6355638) Precursors

A common and efficient pathway to 4-(tert-butyl)piperidin-4-ol hydrochloride involves the deprotection of a corresponding N-protected precursor. The tert-butoxycarbonyl (Boc) group is a frequently employed amine protecting group in this context due to its stability under various reaction conditions and its facile removal under acidic conditions.

The final step in the synthesis of this compound often involves the removal of the Boc protecting group from a precursor such as N-Boc-4-(tert-butyl)piperidin-4-ol. This is typically achieved through acid-mediated cleavage.

Hydrochloric Acid in Dioxane: A widely used method for Boc deprotection is the treatment of the N-Boc protected piperidine with a solution of hydrochloric acid in an anhydrous solvent like 1,4-dioxane. atlantis-press.comdtic.milgoogle.comresearcher.life This method is effective and often proceeds at room temperature, yielding the desired piperidinium (B107235) hydrochloride salt directly. dtic.milchemicalbook.com The reaction is typically clean and provides the product in high yield after a simple workup, which usually involves the removal of the solvent and excess acid under vacuum. chemicalbook.com

Trifluoroacetic Acid (TFA): An alternative to hydrochloric acid is trifluoroacetic acid, often used in a solvent such as dichloromethane (B109758) (DCM). jk-sci.comcommonorganicchemistry.com The mechanism of deprotection with TFA involves the protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine. commonorganicchemistry.comyoutube.com The resulting amine is then protonated by the excess TFA to form the trifluoroacetate (B77799) salt. While effective, this method requires a subsequent salt exchange step if the hydrochloride salt is the desired final product.

The choice between these two acidic reagents can depend on the presence of other acid-sensitive functional groups within the molecule and the desired final salt form.

| Parameter | Hydrochloric Acid in Dioxane | Trifluoroacetic Acid (TFA) in DCM |

| Reagent | Saturated solution of HCl in 1,4-dioxane | Trifluoroacetic acid in dichloromethane |

| Typical Conditions | Room temperature, 1-4 hours dtic.milchemicalbook.com | 0 °C to room temperature, 1-2 hours commonorganicchemistry.com |

| Product Form | Directly yields the hydrochloride salt | Yields the trifluoroacetate salt |

| Workup | Concentration under vacuum chemicalbook.com | Removal of volatiles, potential basic wash commonorganicchemistry.com |

| Advantages | Direct formation of the desired salt | Milder for some substrates |

| Disadvantages | Dioxane is a peroxide-forming solvent | Requires a salt exchange for the HCl salt |

Grignard Reactions for Selective Carbon-Carbon Bond Formation at Piperidinol Centers

The introduction of the tert-butyl group at the C4 position of the piperidine ring can be effectively achieved through a Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl group. libretexts.org In the context of synthesizing 4-(tert-butyl)piperidin-4-ol, the key step is the reaction of an N-protected 4-piperidone (B1582916) with tert-butylmagnesium chloride. thieme-connect.de

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the quenching of the highly basic Grignard reagent. libretexts.org The N-protecting group, often a Boc or benzyl (B1604629) (Bn) group, is crucial to prevent side reactions involving the acidic N-H proton of an unprotected piperidine. The reaction proceeds via the nucleophilic attack of the tert-butyl carbanion from the Grignard reagent on the electrophilic carbonyl carbon of the 4-piperidone. Subsequent acidic workup protonates the resulting magnesium alkoxide to yield the tertiary alcohol, 4-(tert-butyl)piperidin-4-ol.

Challenges in this synthesis can include the steric hindrance of the bulky tert-butyl Grignard reagent, which can affect reaction rates and yields. thieme-connect.de Additionally, enolization of the piperidone starting material can be a competing side reaction. Careful control of reaction conditions, such as temperature and the rate of addition of the Grignard reagent, is essential for maximizing the yield of the desired tertiary alcohol. rsc.org

Reductive Amination Approaches Utilizing Piperidone Derivatives

Reductive amination is a versatile method for the formation of C-N bonds and can be adapted for the synthesis of substituted piperidines. nih.gov While not a direct route to 4-(tert-butyl)piperidin-4-ol, it is a key strategy for producing 4-amino-piperidine precursors which can be further functionalized. A typical reductive amination involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.netnih.gov

In the synthesis of piperidine derivatives, an N-protected 4-piperidone can be reacted with an amine in the presence of a reducing agent. researchgate.net Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation. nih.govchim.it STAB is often preferred due to its mildness and selectivity for reducing iminium ions over ketones.

For instance, the reaction of N-Boc-4-piperidone with an aniline (B41778) derivative in the presence of STAB yields the corresponding 4-anilino-piperidine. nih.gov This approach highlights the utility of piperidone derivatives as versatile intermediates in the synthesis of a wide range of functionalized piperidines.

Nucleophilic Substitution Reactions in Piperidine Ring Functionalization

Nucleophilic substitution reactions are a cornerstone of organic synthesis for the functionalization of aliphatic and heterocyclic systems. whiterose.ac.uk In the context of piperidine chemistry, nucleophilic substitution can be employed to introduce substituents onto the piperidine ring. However, direct nucleophilic substitution at a saturated carbon of the piperidine ring to introduce a tert-butyl group is generally not a feasible approach due to the strong basicity and poor nucleophilicity of the tert-butyl anion.

More commonly, nucleophilic substitution is used to introduce other functional groups that can then be further elaborated. For example, a leaving group, such as a tosylate or mesylate, can be installed at the C4 position of a 4-hydroxypiperidine (B117109) derivative. atlantis-press.com This activated intermediate can then undergo substitution with various nucleophiles. While direct substitution with a tert-butyl nucleophile is challenging, this strategy is valuable for the synthesis of other 4-substituted piperidine analogs.

Intramolecular nucleophilic substitution is also a powerful tool for the construction of the piperidine ring itself, often involving the cyclization of a linear precursor containing a nucleophilic amine and an electrophilic center. nih.gov

Mitsunobu Reactions for Etherification of Piperidinol Moieties

The Mitsunobu reaction is a versatile and reliable method for the conversion of primary and secondary alcohols into a variety of functional groups, including ethers, esters, and azides, with inversion of stereochemistry at the alcohol center. wikipedia.orgorganic-chemistry.org This reaction proceeds under mild, neutral conditions and is tolerant of a wide range of functional groups. mdma.ch The classic Mitsunobu reaction involves an alcohol, a nucleophile (such as a phenol (B47542) or carboxylic acid), a phosphine (B1218219) (typically triphenylphosphine, PPh3), and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). nih.gov

In the context of 4-(tert-butyl)piperidin-4-ol and its analogs, the Mitsunobu reaction can be employed for the etherification of the C4 hydroxyl group. For this to occur, the piperidine nitrogen must be protected, for instance, with a Boc group. The N-protected 4-(tert-butyl)piperidin-4-ol can be reacted with a phenolic nucleophile in the presence of PPh3 and DEAD or DIAD to yield the corresponding 4-aryloxy-4-(tert-butyl)piperidine derivative.

The mechanism involves the initial formation of a betaine (B1666868) from the reaction of PPh3 and the azodicarboxylate. organic-chemistry.org This betaine then activates the alcohol, making it a good leaving group. Subsequent SN2 attack by the nucleophile displaces the activated hydroxyl group, leading to the formation of the desired ether with inversion of configuration if the carbon center is chiral. The Mitsunobu reaction is a powerful tool for generating libraries of piperidine analogs with diverse ether functionalities at the C4 position. nih.gov

Innovative Synthetic Strategies and Process Intensification

Process intensification in chemical manufacturing aims to develop safer, cleaner, and more energy-efficient technologies. mdpi.comcetjournal.it For the synthesis of complex molecules like piperidine derivatives, this involves moving from traditional batch processes to more advanced setups like continuous flow reactors. cetjournal.itrsc.org

Application of Continuous Flow Reactor Technology for Enhanced Efficiency

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch methods. rsc.orgazolifesciences.com In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. azolifesciences.commdpi.com This level of control leads to improved reaction efficiency, higher yields, and enhanced safety, particularly when dealing with highly exothermic or hazardous reactions. cetjournal.itnih.gov

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Piperidine Analogs

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk of thermal runaway; handling of large volumes of hazardous materials. azolifesciences.com | Inherently safer due to small reaction volumes; superior heat and mass transfer. cetjournal.it |

| Efficiency | Lower space-time yield; longer reaction times often required. rsc.org | High throughput; significant reduction in reaction time from hours to minutes. mdpi.com |

| Product Quality | Potential for batch-to-batch variability. | Consistent product quality and improved yield due to precise process control. rsc.org |

| Scalability | Scaling up can be challenging and require process redesign. | Easily scalable by running the system for longer periods or using parallel reactors. nih.gov |

| Footprint | Requires large reactors and significant plant space. | Compact reactor systems reduce the physical footprint of the manufacturing plant. mdpi.com |

A practical continuous flow reaction for producing enantioenriched α-substituted piperidines from N-(tert-butylsulfinyl)-bromoimine and Grignard reagents has been demonstrated to provide high yields and diastereoselectivities within minutes, showcasing the utility for rapid and scalable synthesis. organic-chemistry.org

Green Chemistry Principles in Scalable Synthesis of Piperidine Scaffolds

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it For the large-scale synthesis of piperidine scaffolds, incorporating these principles is crucial for environmental sustainability and economic viability.

One of the core tenets of green chemistry is the use of safer solvents, with water being an ideal choice due to its non-toxicity, non-flammability, and abundance. nih.gov Significant progress has been made in adapting piperidine synthesis for aqueous media. For example, the hydrogenation of various pyridine (B92270) derivatives to the corresponding piperidines has been successfully carried out in water. nih.gov A mild and complete hydrogenation of pyridines has been achieved using a heterogeneous 10% Rh/C catalyst at 80°C in water, demonstrating the viability of this green solvent. organic-chemistry.org

Furthermore, water as a solvent can offer unique reactivity and selectivity. In some iridium-catalyzed syntheses of substituted piperidines, the use of water was found to prevent the racemization of enantioenriched substrates, leading to highly enantioselective products. nih.gov Water-mediated pseudo three-component synthesis has also been developed for producing piperidinols. nih.gov

Table 2: Catalytic Systems for Piperidine Synthesis in Water

| Catalyst System | Reaction Type | Substrates | Key Advantage |

|---|---|---|---|

| Heterogeneous 10% Rh/C | Hydrogenation | Pyridines | Mild conditions (80°C, 5 atm H₂), applicable to various heteroaromatics. organic-chemistry.org |

| Iridium(III) Complex | Hydrogen Borrowing Annulation | Diols and Amines | Prevents racemization, enabling highly enantioselective synthesis of C4-substituted piperidines. nih.gov |

| No Catalyst (Water-Mediated) | Pseudo Three-Component Reaction | Mannich Bases and Primary Amines | Green approach utilizing water to mediate intramolecular cyclization. nih.gov |

The vast majority of waste in pharmaceutical manufacturing comes from solvents. unibo.it Therefore, strategies for solvent reduction and recycling are paramount. Process intensification through continuous flow synthesis inherently reduces solvent volume compared to batch processes which often require large amounts of solvent for thermal control. cetjournal.it

Optimization of Reaction Conditions and Selectivity Control

The synthesis of a specific isomer of a substituted piperidine like 4-(tert-butyl)piperidin-4-ol requires precise control over reaction conditions to ensure high selectivity and minimize the formation of unwanted byproducts.

Strategies for Mitigation of Byproduct Formation

Byproduct formation lowers the yield of the desired product and complicates purification processes, leading to increased costs and waste. Understanding the reaction mechanism is key to devising strategies for mitigation. For instance, in some radical-mediated cyclizations to form piperidines, a linear alkene can appear as a byproduct due to a competitive 1,5-H-transfer process. nih.gov Adjusting catalyst choice or reaction conditions can disfavor this competing pathway.

Another common issue is the lack of regioselectivity, leading to a mixture of positional isomers. The site-selective functionalization of the piperidine ring can be controlled by the choice of catalyst and the nitrogen-protecting group. researchgate.netnih.gov For example, rhodium-catalyzed C-H insertion reactions can be directed to the C2 or C4 position of the piperidine ring by selecting the appropriate catalyst and N-substituent. nih.gov

In multi-component reactions, side reactions such as retro-Knoevenagel condensation can occur, leading to undesired byproducts. nih.gov Careful optimization of reaction parameters—such as temperature, concentration, and the order of reagent addition—is crucial to suppress these side reactions and favor the desired reaction cascade. nih.gov

Table 3: Common Byproducts in Piperidine Synthesis and Mitigation Strategies

| Reaction Type | Common Byproduct(s) | Mitigation Strategy |

|---|---|---|

| Radical-Mediated Cyclization | Linear alkene (from 1,5-H transfer). nih.gov | Optimization of catalyst and reaction conditions to favor radical rebound over H-transfer. |

| C-H Functionalization | Positional isomers (e.g., C2 vs. C4 substituted). nih.gov | Judicious selection of catalyst (e.g., specific Rhodium complexes) and N-protecting group to direct functionalization. researchgate.netnih.gov |

| Hydrogenation of Substituted Pyridines | Over-reduction or incomplete reaction. | Choice of selective catalysts (e.g., borenium ions with hydrosilanes for cis-selectivity) and precise control of H₂ pressure and temperature. nih.gov |

| Multi-Component Reactions | Products from side reactions (e.g., retro-Knoevenagel condensation). nih.gov | Fine-tuning of reaction conditions (temperature, stoichiometry) to favor the desired kinetic or thermodynamic pathway. |

By employing these advanced synthetic and process control strategies, the production of this compound and its analogs can be made more efficient, sustainable, and cost-effective, meeting the growing demands of the pharmaceutical industry.

Stereoselective Synthesis Approaches for Chiral Piperidine Derivatives

The synthesis of chiral piperidine derivatives is a significant area of research due to the prevalence of the piperidine motif in numerous natural products and pharmacologically active compounds. nih.govwhiterose.ac.uk Achieving high stereoselectivity is crucial for isolating the desired stereoisomer with the correct biological activity. Advanced methodologies have been developed that offer high efficiency, modularity, and excellent stereocontrol. nih.gov

One notable approach involves a one-pot synthesis of piperidin-4-ols through a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This method demonstrates broad substrate scope and excellent diastereoselectivities in the ring formation step. nih.gov The process can be conceptualized as a highly flexible and diastereoselective [5+1] cycloaddition to form the piperidine ring. nih.gov A key advantage of this strategy is the potential for enantioselective synthesis by utilizing chiral starting materials, such as chiral amines derived from chiral sulfinyl imines. nih.gov The resulting piperidin-4-ol products feature an unsubstituted ring nitrogen, which allows for straightforward derivatization. nih.gov

Another established strategy for producing enantiomerically pure substituted piperidines involves the use of amino acids as chiral pool starting materials. whiterose.ac.uk For instance, L-lysine has been used as a precursor, where anodic oxidation followed by acid treatment yields a key intermediate for further stereoselective transformations. whiterose.ac.uk Similarly, serine-derived organozinc reagents have been employed in palladium-catalyzed reactions to create chiral 4-oxo amino acids, which serve as precursors to chiral piperidines. whiterose.ac.uk The reduction of cyclic keto-lactams derived from L-glutamic acid can also yield trans-alcohols as single diastereoisomers, which are further processed to form the final piperidine structure. whiterose.ac.uk

The table below summarizes key features of these stereoselective approaches.

| Methodology | Key Transformation | Stereocontrol | Precursor Type | Key Advantages |

| Gold-Catalyzed Cyclization / Ferrier Rearrangement | [5+1] Cycloaddition | High Diastereoselectivity | Imines, Propargyl Grignard, Carboxylic Acids | Modular, Flexible, Unsubstituted Nitrogen for Derivatization |

| Chiral Pool Synthesis (from Amino Acids) | Cyclization of Amino Acid Derivatives | Enantiomerically Pure Products | L-Lysine, Serine, L-Glutamic Acid | Utilizes naturally occurring chirality |

These methods represent powerful tools for accessing structurally diverse and stereochemically defined piperidine derivatives, which are analogs of this compound.

Purification Protocols: Recrystallization and Chromatographic Techniques

The isolation and purification of this compound and its precursors, such as N-Boc-4-hydroxypiperidine, are critical steps to ensure high purity for subsequent applications. google.com Recrystallization and column chromatography are the most common and effective techniques employed for this purpose. bloomtechz.comchemrevlett.com

Recrystallization

Recrystallization is a widely used method for purifying solid compounds. chemrevlett.com The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing the solution to cool, which induces the formation of crystals of the pure compound while impurities remain in the mother liquor. chemrevlett.comchemrevlett.com The choice of solvent is crucial for effective purification. For piperidine derivatives, various solvent systems have been proven effective. For instance, the final product of one synthetic route to N-Boc-4-hydroxypiperidine is obtained as a white crystal through freezing crystallization from petroleum ether or n-hexane. google.comgoogle.com Another method involves crystallization from a mixture of ethyl acetate (B1210297) and petroleum ether. google.com Ethanol and methanol (B129727) are also frequently used as recrystallization solvents for piperidine-4-one derivatives. chemrevlett.com

Chromatographic Techniques

When recrystallization does not provide sufficient purity or when dealing with non-crystalline materials, chromatographic methods are employed. Silica (B1680970) gel column chromatography is the most common technique for the purification of piperidine derivatives. bloomtechz.com This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). bloomtechz.com A crude residue containing N-Boc-4-hydroxypiperidine can be effectively purified using a silica gel column with an eluent system of 1% methanol in dichloromethane, yielding the product as a white solid. bloomtechz.com The progress of the separation is typically monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the desired compound. bloomtechz.comchemscene.com

The following table outlines common purification techniques and the solvents used for piperidine derivatives.

| Purification Technique | Compound Type | Solvent/Eluent System | Outcome |

| Recrystallization | N-Boc-4-hydroxypiperidine | Petroleum Ether / n-Hexane | White crystalline product |

| Recrystallization | 1-tertiary butoxy carbonyl-4-piperidone | Ethyl Acetate / Petroleum Ether | Purified crystalline product |

| Recrystallization | Piperidin-4-one Derivatives | Ethanol / Methanol | Purified crystals |

| Column Chromatography | N-Boc-4-hydroxypiperidine | Silica Gel; 1% Methanol in Dichloromethane | Purified white solid |

Chemical Transformations and Reactivity of the 4 Tert Butyl Piperidin 4 Ol Hydrochloride Moiety

Functional Group Interconversions on the Hydroxyl Group

The hydroxyl group at the C4 position is a tertiary alcohol, which significantly dictates its reactivity, particularly in oxidation reactions.

Oxidation Reactions to Generate Ketone and Aldehyde Derivatives

The oxidation of alcohols is a fundamental transformation in organic chemistry, typically yielding aldehydes, ketones, or carboxylic acids. However, the hydroxyl group in 4-(tert-butyl)piperidin-4-ol is tertiary. Tertiary alcohols are generally resistant to oxidation under standard conditions. libretexts.orgstudymind.co.uk

For an oxidation reaction to occur, the carbon atom bearing the hydroxyl group must have at least one hydrogen atom attached, which can be removed to form a C=O double bond. libretexts.org In the case of 4-(tert-butyl)piperidin-4-ol, the C4 carbon is bonded to the tert-butyl group, the hydroxyl group, and two other carbon atoms within the piperidine (B6355638) ring, leaving no hydrogen atoms to be abstracted. studymind.co.ukbyjus.com

Therefore, common oxidizing agents such as chromic acid (H₂CrO₄), potassium permanganate (B83412) (KMnO₄), and pyridinium (B92312) chlorochromate (PCC) will not oxidize this tertiary alcohol to a ketone or aldehyde. libretexts.orgbritannica.com Attempting to force the reaction with very harsh conditions would likely lead to the cleavage of carbon-carbon bonds and degradation of the piperidine ring rather than the formation of a simple ketone. byjus.combritannica.com

| Alcohol Type | Structural Feature | Oxidation Product | Reactivity with Standard Oxidants (e.g., CrO₃) |

|---|---|---|---|

| Primary (RCH₂OH) | Two α-hydrogens | Aldehyde (RCHO) or Carboxylic Acid (RCOOH) | Readily oxidized |

| Secondary (R₂CHOH) | One α-hydrogen | Ketone (R₂CO) | Readily oxidized |

| Tertiary (R₃COH) | No α-hydrogens | No reaction (resistant) | Generally unreactive under standard conditions. libretexts.orgstudymind.co.ukbritannica.com |

Etherification and Esterification Reactions

While resistant to oxidation, the tertiary hydroxyl group can undergo other functional group interconversions such as etherification and esterification.

Etherification: The formation of an ether from 4-(tert-butyl)piperidin-4-ol can be challenging via a standard Williamson ether synthesis due to steric hindrance around the tertiary alcohol, which disfavors an Sₙ2 reaction. However, methods suitable for tertiary alcohols can be employed. One such method involves the reaction of the alcohol with a suitable electrophile under acidic conditions, proceeding through a carbocation intermediate (Sₙ1 pathway). For instance, reaction with a tertiary alkyl halide in the presence of a Lewis acid could yield the corresponding ether. masterorganicchemistry.com Another approach is the use of alkoxymercuration-demercuration with an alkene, which can form ethers from tertiary alcohols. masterorganicchemistry.com

Esterification: Esterification of the tertiary hydroxyl group is feasible. The Fischer esterification, involving direct reaction with a carboxylic acid under acidic catalysis, is often slow and inefficient for sterically hindered tertiary alcohols. More effective methods include reaction with a more reactive acylating agent, such as an acid chloride or an acid anhydride (B1165640), often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. These reagents are reactive enough to overcome the steric hindrance presented by the tertiary center.

Transformations Involving the Piperidine Nitrogen Atom

The starting material, 4-(tert-butyl)piperidin-4-ol hydrochloride, has its piperidine nitrogen protonated. For the nitrogen to act as a nucleophile in alkylation or acylation reactions, it must first be deprotonated to the free secondary amine. This is typically achieved by treatment with a suitable base, such as sodium bicarbonate, potassium carbonate, or an organic base like triethylamine. google.com

Alkylation and Acylation Reactions

Once converted to its free base form, the secondary amine of the piperidine ring is a potent nucleophile and readily undergoes alkylation and acylation.

N-Alkylation: This reaction involves the treatment of the free piperidine with an alkyl halide (e.g., alkyl iodide, bromide, or chloride). The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism to form a tertiary amine. The choice of solvent can influence the reaction; polar aprotic solvents like DMF or acetonitrile (B52724) are commonly used.

N-Acylation: The piperidine nitrogen can be acylated using various acylating agents to form an amide. Common reagents include acid chlorides (RCOCl) or acid anhydrides ((RCO)₂O) in the presence of a base to neutralize the HCl or carboxylic acid byproduct. Peptide coupling reagents can also be used to form an amide bond with a carboxylic acid. researchgate.net

| Reaction Type | Reagent Class | Example Reagent | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Benzyl (B1604629) bromide (PhCH₂Br) | N-Benzyl-4-(tert-butyl)piperidin-4-ol |

| N-Acylation | Acid Chloride | Acetyl chloride (CH₃COCl) | N-Acetyl-4-(tert-butyl)piperidin-4-ol |

| N-Acylation | Acid Anhydride | Acetic anhydride ((CH₃CO)₂O) | N-Acetyl-4-(tert-butyl)piperidin-4-ol |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Acetone + NaBH(OAc)₃ | N-Isopropyl-4-(tert-butyl)piperidin-4-ol |

Synthesis of N-Substituted Piperidine Analogs

The N-alkylation and N-acylation reactions are foundational for creating a diverse library of N-substituted piperidine analogs. The substituent introduced on the nitrogen atom can be varied extensively to modify the properties of the molecule.

For example, reductive amination provides an alternative route to N-alkylated derivatives. This method involves reacting the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) to yield the N-substituted product. This one-pot procedure is highly efficient for producing a wide range of N-alkyl analogs.

Modifications of the Piperidine Ring System

Modifying the carbon skeleton of the piperidine ring itself is a more complex endeavor than functionalizing the heteroatoms. Such transformations often require multi-step sequences. A common strategy involves starting from a related ketone, such as N-protected 4-tert-butyl-4-oxopiperidine, which can be synthesized from the corresponding alcohol via oxidation (if a secondary alcohol precursor is used) or other synthetic routes.

One advanced method for ring modification is the synthesis of spirocyclic piperidines. acs.org Starting from a suitable N-protected piperidin-4-one, various synthetic strategies can be employed to construct a second ring that shares the C4 carbon atom. For example, a Dieckmann cyclization of a diester tethered to the piperidine ring can be used to form a new five- or six-membered ring at the C4 position. researchgate.net Another approach involves intramolecular nucleophilic attack from a side chain onto an activated piperidine intermediate, leading to spirocyclic systems. researchgate.net These modifications dramatically increase the three-dimensional complexity of the molecule. rsc.org

Hydrogenation and Reduction Strategies for Ring Saturation

While this compound itself possesses a saturated piperidine ring, the key step in its synthesis involves the reduction of a corresponding ketone precursor, typically N-protected 4-oxopiperidine. The stereochemical outcome of this reduction is crucial and is influenced by the choice of reducing agent and the steric hindrance imposed by the tert-butyl group.

The reduction of 4-tert-butylcyclohexanone, a close structural analog, provides insight into the stereoselectivity of hydride delivery to a six-membered ring with a bulky C4 substituent. The use of mild reducing agents like sodium borohydride (B1222165) (NaBH₄) typically results in the formation of the thermodynamically more stable equatorial alcohol. In contrast, bulkier reducing agents, such as L-Selectride, favor the formation of the axial alcohol due to steric hindrance directing the hydride attack from the less hindered equatorial face. tamu.edu

In the synthesis of N-Boc-4-hydroxypiperidine from N-Boc-4-oxopiperidine, sodium borohydride is a commonly employed reducing agent. bloomtechz.com This reaction proceeds by nucleophilic addition of a hydride ion to the carbonyl carbon. The approach of the hydride can occur from either the axial or equatorial face of the piperidone ring. The bulky tert-butyl group at the 4-position locks the ring in a chair conformation and sterically hinders the axial approach of the reducing agent, leading to a preference for equatorial attack and the formation of the axial alcohol. However, the final product distribution can be influenced by the solvent and reaction temperature.

Table 1: Reduction of N-Boc-4-oxopiperidine

| Reducing Agent | Solvent | Major Product Stereoisomer | Reference |

| Sodium Borohydride | Methanol (B129727)/THF | cis-4-hydroxy (axial OH) |

It is important to note that the hydrogenation of pyridine precursors is a common method for obtaining the saturated piperidine ring system. nih.gov For instance, various pyridine derivatives can be hydrogenated using heterogeneous catalysts like ruthenium or nickel silicide to yield the corresponding piperidines. nih.gov The diastereoselectivity of these reactions can often be controlled to favor cis-isomers. nih.gov

Regioselective Functionalization of the Piperidine Core

Direct functionalization of the saturated piperidine core of molecules like 4-(tert-butyl)piperidin-4-ol can be achieved through C-H activation strategies. The regioselectivity of these reactions is highly dependent on the choice of catalyst and the nature of the nitrogen protecting group. nih.gov

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been effectively used to functionalize piperidines at various positions. The site of functionalization (C2, C3, or C4) can be controlled by carefully selecting the rhodium catalyst and the N-protecting group. nih.govnih.gov For instance, the use of a bulky N-protecting group can direct functionalization to the sterically less hindered positions of the piperidine ring.

While direct C-H functionalization of the unsubstituted piperidine ring is challenging, the use of directing groups can facilitate regioselective reactions. For example, an N-Boc group can direct metallation and subsequent functionalization. Studies on N-Boc-piperidine have shown that functionalization can be directed to the C2, C3, or C4 positions. nih.govnih.gov C2 functionalization is often achieved with specific rhodium catalysts, while C4 functionalization can be favored by employing a different catalyst and N-protecting group combination. nih.gov The synthesis of 3-substituted piperidines can be approached indirectly through the cyclopropanation of an N-Boc-tetrahydropyridine followed by reductive ring opening. nih.govresearchgate.net

Table 2: Catalyst and Protecting Group Control in Regioselective Functionalization of Piperidines

| Position | N-Protecting Group | Catalyst | Resulting Product | Reference |

| C2 | N-Boc | Rh₂(R-TCPTAD)₄ | 2-substituted piperidine | nih.gov |

| C2 | N-Bs | Rh₂(R-TPPTTL)₄ | 2-substituted piperidine | nih.gov |

| C4 | N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | 4-substituted piperidine | nih.gov |

These methodologies provide a framework for the potential regioselective functionalization of the 4-(tert-butyl)piperidin-4-ol core, which could lead to a diverse array of novel derivatives.

Intramolecular Cyclization and Ring-Closing Metathesis for Piperidine Ring Formation

The formation of the piperidine ring itself is a critical aspect of the chemistry of this compound. Intramolecular cyclization and ring-closing metathesis (RCM) are powerful strategies for the synthesis of the piperidine scaffold. nih.gov

Intramolecular cyclization reactions often involve the formation of a carbon-nitrogen bond to close the six-membered ring. One approach involves the oxidative cleavage of a cyclic olefin precursor to generate a dicarbonyl intermediate. This intermediate can then undergo a ring-closing double reductive amination with a primary amine to form the piperidine ring. nih.gov

Ring-closing metathesis (RCM) has emerged as a versatile and widely used method for the synthesis of various nitrogen-containing heterocycles, including piperidines. nih.gov This reaction typically involves an acyclic diene precursor that, in the presence of a ruthenium-based catalyst (e.g., Grubbs' catalyst), undergoes intramolecular metathesis to form a cyclic olefin and a small volatile alkene like ethylene. nih.gov The resulting unsaturated piperidine can then be hydrogenated to afford the fully saturated ring. RCM is tolerant of a wide range of functional groups and has been instrumental in the total synthesis of numerous piperidine alkaloids. researchgate.netresearchgate.net

Table 3: Examples of Ring-Closing Metathesis for Piperidine Synthesis

| Catalyst | Substrate Type | Product Type | Reference |

| Grubbs' Cat. | Diallylamine | Dihydropyridine | nih.gov |

| Hoveyda-Grubbs' Cat. | Diene with N-tosyl protection | Tetrahydropyridine (B1245486) | nih.gov |

These synthetic strategies are fundamental to accessing the 4-(tert-butyl)piperidin-4-ol core structure, upon which further functionalization can be performed.

Conformational Analysis and Stereochemical Aspects of 4 Tert Butyl Piperidin 4 Ol Hydrochloride

Conformational Preferences of the Piperidine (B6355638) Ring System

Substituted six-membered heterocyclic rings, such as piperidine, predominantly adopt chair conformations to minimize angular and torsional strain. wikipedia.org These conformations are not static but exist in a dynamic equilibrium, rapidly interconverting through a process known as ring inversion. fiveable.me However, the presence of substituents on the ring can significantly influence the energetics of this equilibrium, favoring one chair conformation over the other. rsc.org

Analysis of Chair Conformations and Ring Inversion Dynamics

The piperidine ring, analogous to cyclohexane (B81311), can exist in two primary chair conformations. wikipedia.org In the absence of substituents, these two chairs are energetically identical, and the ring flip occurs rapidly. acs.org During this inversion, axial bonds become equatorial, and equatorial bonds become axial. fiveable.me The transition between these conformations involves higher-energy intermediates, such as the twist-boat and boat conformations. wikipedia.orgrsc.org For 4-(tert-butyl)piperidin-4-ol, two chair conformers are possible: one where the tert-butyl group is in an axial position and the hydroxyl group is equatorial, and the other where the tert-butyl group is equatorial and the hydroxyl group is axial. The energetic favorability of one conformer over the other is determined by the steric demands of the substituents.

Influence of the tert-Butyl Group on Conformational Equilibrium

The tert-butyl group is exceptionally bulky and exerts a dominant effect on the conformational equilibrium of six-membered rings. wikipedia.org Its significant steric requirement leads to a strong preference for the equatorial position, where it is pointed away from the bulk of the ring, minimizing unfavorable steric interactions. libretexts.org

The preference for a substituent to occupy the equatorial position is driven by the avoidance of destabilizing 1,3-diaxial interactions. wikipedia.org An axial substituent encounters steric hindrance from the two other axial hydrogens (or other substituents) on the same side of the ring. For a tert-butyl group, these interactions are particularly severe. Consequently, the conformational equilibrium for a tert-butyl substituted piperidine or cyclohexane ring is overwhelmingly shifted towards the conformer where this group is equatorial. wikipedia.orgmasterorganicchemistry.com This effect is so pronounced that the tert-butyl group is often referred to as a "conformational lock," effectively preventing the ring from flipping to the conformation where it would be axial. masterorganicchemistry.com In the case of 4-(tert-butyl)piperidin-4-ol hydrochloride, the piperidine ring will be locked in the chair conformation where the tert-butyl group occupies the equatorial position. This, in turn, forces the hydroxyl group at the same C-4 carbon into the axial position.

The energetic preference for a substituent to be in the equatorial position versus the axial position is quantified by its A-value. The A-value represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. wikipedia.org A larger A-value signifies a stronger preference for the equatorial position. masterorganicchemistry.com

The tert-butyl group has one of the largest A-values, approximately 4.9 to 5.0 kcal/mol. wikipedia.orgmasterorganicchemistry.comwikipedia.org This high value indicates a very large energy penalty for placing it in an axial position. masterorganicchemistry.com In contrast, the hydroxyl (-OH) group has a much smaller A-value, typically around 0.87 kcal/mol. masterorganicchemistry.com Because A-values are additive, the conformation with the bulkiest group in the equatorial position is strongly favored. wikipedia.orglibretexts.org For 4-(tert-butyl)piperidin-4-ol, the conformation with an equatorial tert-butyl group and an axial hydroxyl group is vastly more stable than the alternative. The equilibrium ratio can be calculated to favor the equatorial tert-butyl conformer by a factor of over 10,000:1, meaning the molecule exists almost exclusively in this single conformation. masterorganicchemistry.com

Table 1: Comparative A-Values for Common Substituents

| Substituent | A-Value (kcal/mol) | Reference |

|---|---|---|

| -C(CH₃)₃ (tert-Butyl) | ~5.0 | wikipedia.orgwikipedia.org |

| -CH(CH₃)₂ (Isopropyl) | 2.15 | masterorganicchemistry.com |

| -CH₂CH₃ (Ethyl) | 1.75 | masterorganicchemistry.com |

| -CH₃ (Methyl) | 1.70 | masterorganicchemistry.com |

| -OH (Hydroxyl) | 0.87 | masterorganicchemistry.com |

This interactive table provides A-values, which quantify the steric bulk and conformational preference of various substituents.

Steric Effects and Intramolecular Interactions

The fixed conformation of this compound has direct consequences on its reactivity and how it interacts with other molecules. The spatial arrangement of its functional groups creates a distinct steric environment on each face of the ring.

Assessment of Steric Hindrance in Directing Reactivity and Selectivity

The conformationally locked structure of this compound, with its equatorial tert-butyl group and axial hydroxyl group, significantly influences its chemical reactivity. The large tert-butyl group acts as a steric shield, hindering the approach of reagents from the equatorial face of the molecule, particularly at the C-3, C-4, and C-5 positions. Conversely, the axial hydroxyl group is more exposed on the axial face of the ring.

This steric differentiation can direct the selectivity of reactions. For example, in reactions involving the axial hydroxyl group, reagents will preferentially approach from the less hindered axial face. wikipedia.org Conversely, any reaction at the neighboring C-3 or C-5 positions would be sterically directed by the bulky equatorial tert-butyl group. The general principle is that the larger the substituent's A-value, the greater its steric effect, which can be used to predict reactivity. wikipedia.org This control over the direction of chemical attack is a cornerstone of stereoselective synthesis, where the predictable conformation of the starting material is used to achieve a desired stereochemical outcome in the product.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cyclohexane |

Role of Intramolecular Hydrogen Bonding in Stabilizing Specific Conformations

The conformational preference of the this compound ring system is significantly influenced by the presence of a bulky tert-butyl group at the C-4 position. This group effectively "locks" the piperidine ring into a chair conformation where the tert-butyl group occupies an equatorial position to minimize steric strain. Consequently, the hydroxyl group at the same carbon atom is forced into an axial orientation.

In this fixed conformation, the potential for intramolecular hydrogen bonding arises. Specifically, a hydrogen bond can form between the axial hydroxyl group (the hydrogen bond donor) and the nitrogen atom of the piperidine ring (the hydrogen bond acceptor). In the case of the hydrochloride salt, the nitrogen is protonated and carries a positive charge (R₃N⁺-H). This alters the nature of the hydrogen bonding, where the axial hydroxyl group's oxygen may act as a hydrogen bond acceptor from the axial N⁺-H group.

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are crucial for studying these conformational features. chesci.comnih.gov The chemical shifts and coupling constants of the ring protons can provide definitive evidence for the chair conformation and the axial orientation of the hydroxyl group. chesci.com Computational studies and quantum-chemical calculations are also employed to model the molecule's geometry and quantify the energetic stabilization provided by the intramolecular hydrogen bond. nih.govresearchgate.netmdpi.com

Principles of Stereochemical Control in Synthesis and Derivatization

The synthesis of this compound typically starts from the corresponding ketone, 1-substituted-4-tert-butylpiperidin-4-one. The key stereochemical challenge is the diastereoselective reduction of the carbonyl group to introduce the hydroxyl group with a specific orientation (axial or equatorial). However, due to the strong conformational preference imparted by the equatorial tert-butyl group, the resulting alcohol will predominantly have the hydroxyl group in the axial position.

The stereochemical outcome of the reduction is governed by the principles of nucleophilic addition to a cyclohexanone (B45756) ring system. The trajectory of the incoming hydride reagent determines the stereochemistry of the resulting alcohol.

Axial Attack: When a small, unhindered nucleophile (e.g., from sodium borohydride) attacks the carbonyl carbon, it preferentially approaches from the less hindered axial face. This pathway, known as Felkin-Anh-type addition, leads to the formation of the equatorial alcohol.

Equatorial Attack: When a bulky reducing agent is used (e.g., L-Selectride®), steric hindrance from the axial hydrogens at C-2 and C-6 forces the nucleophile to approach from the more hindered equatorial face. This results in the formation of the axial alcohol.

Given that the desired product, 4-(tert-butyl)piperidin-4-ol, has an axial hydroxyl group, its synthesis requires a reagent that favors equatorial attack. The reaction of 1-Boc-4-tert-butylpiperidin-4-one with a Grignard reagent or an organolithium reagent like tert-butyllithium (B1211817) would lead to the formation of the tertiary alcohol. The stereoselectivity of such additions is also dictated by steric factors, with the nucleophile preferentially attacking from the less hindered axial face to yield the equatorial alcohol, which is not the primary isomer in this case. However, the reduction of the corresponding piperidin-4-one precursor with a sterically demanding hydride reagent would favor the formation of the axial alcohol. nih.gov

The following table summarizes the expected major product from the reduction of a 1-substituted-4-tert-butylpiperidin-4-one under different conditions, illustrating the principles of stereochemical control.

| Reagent | Predominant Attack Vector | Major Product Stereochemistry |

| Sodium Borohydride (B1222165) (NaBH₄) | Axial | Equatorial OH |

| L-Selectride® (Lithium tri-sec-butylborohydride) | Equatorial | Axial OH |

| Grignard Reagent (e.g., MeMgBr) | Axial | Equatorial OH |

This control over stereochemistry is fundamental in synthesizing specific diastereomers for use as intermediates in the development of more complex molecules, including pharmacologically active compounds. rsc.orggoogle.com The ability to selectively generate either the axial or equatorial alcohol by choosing the appropriate reagent is a cornerstone of modern synthetic organic chemistry. nih.gov

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Applications in Conformational and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to study the electronic structure of many-body systems. It has been widely applied to analyze the geometry, spectroscopic properties, and reactivity of molecules like piperidine (B6355638) derivatives.

The conformational landscape of piperidine derivatives is crucial for their biological activity. The piperidine ring typically adopts a chair conformation. For 4-substituted piperidinols, the substituents can be in either axial or equatorial positions. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and determine the relative energies of different conformers. researchgate.netepstem.net For 4-hydroxypiperidine (B117109), a related compound, both chair and boat conformations have been investigated, with the chair form being more stable. The orientation of the hydroxyl and tert-butyl groups on the piperidine ring of "4-(Tert-butyl)piperidin-4-ol hydrochloride" significantly influences its stability and reactivity. Geometry optimization provides precise information on bond lengths, bond angles, and dihedral angles for the most stable conformer.

DFT calculations are highly effective in predicting NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. epstem.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical ¹H and ¹³C NMR chemical shifts can be obtained. researchgate.netnih.gov These calculated shifts are then often correlated with experimental data to confirm the molecular structure and assign spectral peaks. epstem.net For similar molecules, excellent linear correlations between DFT-calculated and experimental ¹H-NMR chemical shifts have been demonstrated, particularly at the B3LYP/6-311++G(d,p) level of theory. nih.gov This approach can be invaluable in distinguishing between different conformers or isomers in solution. researchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. pearson.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov For piperidine derivatives, DFT calculations can map the distribution of these orbitals, identifying the most probable sites for electrophilic and nucleophilic attack. nih.govwuxibiology.com This analysis also helps in understanding intramolecular charge transfer processes within the molecule. nih.govnih.gov

Table 1: Representative Frontier Molecular Orbital Data for a Piperidine Derivative

| Parameter | Energy (eV) |

| EHOMO | -0.26751 |

| ELUMO | -0.18094 |

| Energy Gap (ΔE) | 0.08657 |

Note: Data is representative for a substituted piperidine derivative and serves as an example of typical DFT output. nih.gov

Molecular Dynamics Simulations for Dynamic Conformational Studies

While DFT provides insights into static structures, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of "this compound" over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation changes in response to its environment, such as in a solvent or when interacting with a biological macromolecule. researchgate.netresearchgate.net These simulations can reveal conformational transitions, solvent effects, and the stability of ligand-protein complexes, offering a more realistic picture of the molecule's behavior in a biological context. mdpi.com

Theoretical Vibrational Spectroscopy and Potential Energy Distribution (PED) Analysis

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT methods. nih.gov After geometry optimization, harmonic vibrational frequencies are computed. These frequencies often require scaling to better match experimental data. epstem.net Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. mdpi.com This detailed assignment helps in the interpretation of experimental IR and Raman spectra, providing a deeper understanding of the molecule's vibrational properties. nih.gov

Molecular Docking and Ligand Binding Mode Analysis (focusing on chemical interactions and structural fit)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is crucial for understanding the potential biological activity of "this compound". Docking algorithms place the ligand into the binding site of a target protein and score the different poses based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com The results of docking studies can elucidate the key amino acid residues involved in binding and provide a structural basis for the molecule's activity. strath.ac.ukresearchgate.net This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of new, more potent molecules. nih.gov

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. High-resolution ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, while specialized techniques can probe the molecule's dynamic conformational behavior.

High-Resolution ¹H and ¹³C NMR Techniques for Structural Confirmation

The ¹H NMR spectrum of 4-(Tert-butyl)piperidin-4-ol hydrochloride provides precise information about the number and connectivity of hydrogen atoms. The large tert-butyl group gives rise to a prominent singlet in the upfield region, typically around 1.0 ppm, integrating to nine protons. The protons on the piperidine (B6355638) ring appear as multiplets in the region of 1.5-3.5 ppm. In the hydrochloride salt, the amine proton (N-H) is often broadened and may exchange with solvent protons, appearing over a wide chemical shift range. The hydroxyl (O-H) proton also presents as a singlet, with its chemical shift being concentration and solvent dependent.

The ¹³C NMR spectrum complements the ¹H data by detailing the carbon framework. The quaternary carbon of the tert-butyl group and the C4 carbon of the piperidine ring (bearing the hydroxyl and tert-butyl groups) are readily identifiable. The methyl carbons of the tert-butyl group appear as a single strong signal, while the piperidine ring carbons (C2/C6 and C3/C5) can be distinguished based on their chemical environment and coupling to attached protons.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹H Multiplicity |

|---|---|---|---|

| -C(CH₃)₃ | ~1.0 | ~25 | Singlet (s) |

| -C(CH₃)₃ | - | ~35 | - |

| Piperidine H2/H6 | ~3.0-3.4 | ~40-45 | Multiplet (m) |

| Piperidine H3/H5 | ~1.6-2.0 | ~30-35 | Multiplet (m) |

| Piperidine C4 | - | ~70 | - |

| -OH | Variable | - | Singlet (s) |

| -NH₂⁺- | Variable | - | Broad Singlet (br s) |

Specialized NMR Techniques for Conformational Analysis

The piperidine ring exists in a dynamic equilibrium between two chair conformations. Due to the significant steric bulk of the tert-butyl group, the conformation where this group occupies an equatorial position is overwhelmingly favored.

Temperature-Dependent NMR: By lowering the temperature, the rate of ring inversion can be slowed on the NMR timescale. rsc.org This "freezing out" of the conformations can lead to the observation of separate signals for axial and equatorial protons, which are averaged at room temperature. The temperature at which these signals coalesce can be used to calculate the free energy barrier (ΔG‡) for the ring-flipping process. For 4-substituted piperidines, these studies confirm the high energetic penalty of placing a bulky substituent in the axial position. rsc.org

Nuclear Overhauser Effect (NOE) Studies: NOE spectroscopy detects through-space interactions between protons that are close to one another, typically within 5 Å. researchgate.net For 4-(Tert-butyl)piperidin-4-ol, NOE experiments can confirm the equatorial position of the tert-butyl group. An NOE would be expected between the protons of the tert-butyl group and the axial protons at the C3 and C5 positions of the piperidine ring, providing definitive proof of the molecule's preferred conformation in solution.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For 4-(Tert-butyl)piperidin-4-ol (free base, C9H19NO, MW: 157.25 g/mol ), electron ionization (EI) would show a molecular ion (M⁺) peak at m/z 157.

The fragmentation is predictable and provides structural confirmation. Key fragmentation pathways include:

Loss of a methyl group: A peak at m/z 142 ([M-15]⁺) resulting from the cleavage of a methyl radical from the tert-butyl group.

Loss of the tert-butyl group: A significant peak at m/z 100 results from the loss of the entire tert-butyl radical ([M-57]⁺).

Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. libretexts.org This can lead to various fragment ions.

Loss of water: Dehydration can lead to a peak at m/z 139 ([M-18]⁺).

| m/z | Proposed Fragment | Description |

|---|---|---|

| 157 | [C₉H₁₉NO]⁺ | Molecular Ion (M⁺) |

| 142 | [M - CH₃]⁺ | Loss of a methyl radical |

| 139 | [M - H₂O]⁺ | Loss of water |

| 100 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

X-ray Diffraction for Solid-State Structure and Conformational Confirmation

Single-crystal X-ray diffraction provides unambiguous information about the three-dimensional structure of a molecule in the solid state. This technique can precisely determine bond lengths, bond angles, and torsional angles, offering definitive confirmation of the molecule's conformation.

For this compound, X-ray analysis is expected to confirm the following structural features:

The piperidine ring adopts a stable chair conformation. nih.gov

The sterically demanding tert-butyl group occupies an equatorial position to minimize 1,3-diaxial steric interactions.

Consequently, the hydroxyl group at the C4 position is in an axial orientation.

In the hydrochloride salt, the piperidine nitrogen is protonated (forming an ammonium (B1175870) cation), and a chloride anion is present in the crystal lattice.

The crystal packing is likely stabilized by intermolecular hydrogen bonds, particularly involving the axial hydroxyl group, the ammonium proton, and the chloride anion.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. thermofisher.com Specific functional groups absorb light at characteristic frequencies, providing a molecular fingerprint.

For this compound, the IR spectrum would display several key absorption bands:

O-H Stretch: A broad and strong absorption band typically in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding. mdpi.com

N-H Stretch: As a secondary ammonium salt, a broad absorption band for the N⁺-H stretch is expected between 2700-3100 cm⁻¹.

C-H Stretch: Strong absorptions between 2850-3000 cm⁻¹ arise from the stretching vibrations of the C-H bonds in the piperidine ring and the tert-butyl group.

C-O Stretch: The stretching vibration of the tertiary alcohol C-O bond typically appears as a strong band in the 1100-1200 cm⁻¹ region.

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of bands from C-C stretching, C-N stretching, and various bending and rocking vibrations that are unique to the molecule.

Raman spectroscopy provides complementary information. While O-H and N-H stretches are typically weak in Raman spectra, the symmetric vibrations of the carbon skeleton, such as the C-C stretching modes of the tert-butyl group, are often strong and easily identifiable. nih.gov

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Type |

|---|---|---|

| 3200-3600 | O-H stretch | IR (strong, broad) |

| 2700-3100 | N⁺-H stretch | IR (broad) |

| 2850-3000 | C-H stretch (aliphatic) | IR (strong), Raman (strong) |

| ~1470 | CH₂/CH₃ bending | IR (medium) |

| 1100-1200 | C-O stretch (tertiary alcohol) | IR (strong) |

| ~1000-1100 | C-N stretch | IR (medium) |

4 Tert Butyl Piperidin 4 Ol Hydrochloride As a Versatile Synthetic Intermediate

Utility as a Building Block for Complex Piperidine-Containing Chemical Scaffolds

The strategic value of 4-(Tert-butyl)piperidin-4-ol hydrochloride in synthesis lies in its capacity to serve as a foundational element for intricate molecular designs. The piperidine (B6355638) ring itself is a privileged scaffold, meaning it is frequently found in biologically active compounds. The functional handles on this specific intermediate allow for its incorporation into larger, more complex structures.

The secondary amine is a key reactive site, enabling straightforward derivatization through N-alkylation, N-arylation, and N-acylation reactions. This allows for the attachment of a wide range of substituents, effectively building out from the piperidine core. For instance, coupling with various aryl halides or acyl chlorides can introduce diverse functionalities, leading to libraries of compounds for biological screening.

The tertiary hydroxyl group, while less reactive than a primary or secondary alcohol, can participate in reactions such as etherification under specific conditions or can be eliminated to introduce a point of unsaturation. Perhaps more significantly, its presence, along with the adjacent tert-butyl group, imparts specific conformational constraints on the piperidine ring. The bulky tert-butyl group tends to occupy an equatorial position, which can lock the ring into a preferred chair conformation. This conformational rigidity is highly desirable in drug design, as it can lead to more selective interactions with biological targets.

The synthesis of complex scaffolds often begins with a readily available piperidine building block. A closely related compound, N-Boc-4-hydroxypiperidine, is widely used to create advanced intermediates for pharmaceuticals. nbinno.comnbinno.com For example, it is a key starting material in the synthesis of intermediates for potent enzyme inhibitors like Crizotinib. researchgate.netatlantis-press.com In a similar vein, this compound can be envisioned as the starting point for novel scaffolds where the tert-butyl group is a desired feature for exploring specific hydrophobic pockets in a protein target.

Table 1: Potential Reactions for Scaffold Elaboration

| Reaction Type | Reagent Example | Functional Group Targeted | Resulting Structure |

|---|---|---|---|

| N-Alkylation | Benzyl (B1604629) bromide | Secondary Amine | N-Benzyl-4-(tert-butyl)piperidin-4-ol |

| N-Acylation | Acetyl chloride | Secondary Amine | 1-Acetyl-4-(tert-butyl)piperidin-4-ol |

| N-Arylation | Fluoronitrobenzene | Secondary Amine | N-(Nitrophenyl)-4-(tert-butyl)piperidin-4-ol |

Participation in Multi-Component Reactions for Diverse Heterocyclic Structures

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. scispace.com This approach is highly efficient and aligns with the principles of green chemistry by reducing waste and saving time. The presence of a secondary amine makes this compound an excellent candidate for several types of MCRs.

One of the most prominent MCRs is the Mannich reaction , which involves an amine, a non-enolizable aldehyde, and an enolizable carbonyl compound. As the amine component, 4-(Tert-butyl)piperidin-4-ol can react to form highly substituted piperidine derivatives. researchgate.net Similarly, in the Ugi four-component reaction (U-4CR) , an amine, a carbonyl compound, an isocyanide, and a carboxylic acid combine to form a dipeptide-like scaffold. mdpi.comrug.nl The inclusion of the 4-(Tert-butyl)piperidin-4-ol moiety in such a reaction would rapidly generate complex products with significant molecular diversity, incorporating the unique steric and functional properties of the starting material.

While specific examples utilizing this compound in the literature are not widespread, the reactivity principles are well-established with other cyclic secondary amines. For instance, the one-pot synthesis of highly substituted piperidines is often achieved through MCRs involving an aromatic aldehyde, an amine, and a β-ketoester. scispace.com

Table 2: Hypothetical Ugi Reaction Involving 4-(Tert-butyl)piperidin-4-ol

| Component | Example Compound | Role in Reaction |

|---|---|---|

| Amine | 4-(Tert-butyl)piperidin-4-ol | Nucleophile, provides piperidine core |

| Aldehyde | Benzaldehyde | Electrophilic carbonyl component |

| Isocyanide | Tert-butyl isocyanide | Provides α-carbon and amide nitrogen |

| Carboxylic Acid | Acetic Acid | Proton source and provides acyl group |

| Product | Complex α-acylamino amide with an N-substituted 4-(tert-butyl)piperidin-4-ol moiety |

The utility of MCRs lies in their ability to quickly build libraries of compounds for drug discovery. By systematically varying the other components in an MCR with 4-(Tert-butyl)piperidin-4-ol, chemists can efficiently explore the chemical space around this specific piperidine scaffold.

Precursor in the Synthesis of Specialized Chemical Ligands and Probes

The piperidine ring is a common feature in ligands designed for central nervous system (CNS) receptors and other biological targets. The specific substitution pattern and stereochemistry of the piperidine derivative are critical for binding affinity and selectivity. This compound serves as a precursor for ligands where the 4-tert-butyl-4-hydroxy substitution pattern is hypothesized to provide advantageous interactions with a target protein.

The synthesis of such ligands typically involves modification of the secondary amine and/or the tertiary hydroxyl group.

N-Substitution: The amine can be elaborated to introduce pharmacophoric elements. For example, alkylation with a chain terminating in an aromatic group is a common strategy for creating ligands for G-protein coupled receptors (GPCRs).

O-Substitution: The hydroxyl group can be used as an anchor point to introduce other functionalities. For example, etherification can be used to link the piperidine core to another cyclic system, creating bridged or spirocyclic ligands. The analogous compound, N-Boc-4-hydroxypiperidine, is frequently used in this manner, for instance, via the Mitsunobu reaction to create N-heterocyclic alkyl ethers. chemicalbook.com

The tert-butyl group plays a crucial role by acting as a bulky, lipophilic substituent that can probe deep hydrophobic pockets within a receptor's binding site. This can enhance binding affinity and selectivity compared to smaller substituents. The conformational rigidity conferred by the tert-butyl group also reduces the entropic penalty upon binding, potentially leading to a more potent ligand.

Strategies for Scaffold Modification and Diversification to Access New Chemical Entities

Starting with this compound, a multitude of strategies can be employed to modify the scaffold and generate new chemical entities (NCEs). These diversification strategies are essential for exploring structure-activity relationships (SAR) in drug discovery programs.

Diversification at the Nitrogen Atom:

Reductive Amination: The secondary amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield a wide variety of N-alkylated derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of N-aryl and N-heteroaryl bonds, providing access to a class of compounds with distinct electronic and structural properties.

Amide and Sulfonamide Formation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) yields stable amides and sulfonamides, which can act as hydrogen bond acceptors or donors and introduce different physicochemical properties.

Modification Involving the Hydroxyl Group:

Dehydration: Treatment with a strong acid can lead to the elimination of water, forming a tetrahydropyridine (B1245486) derivative with a double bond. This introduces a planar, rigid element into the scaffold and a site for further reactions like hydrogenation or epoxidation.

Substitution: The tertiary alcohol can be converted into a leaving group, although this is often challenging. If successful, it would allow for nucleophilic substitution to introduce groups like fluorine or cyano, which are valuable in medicinal chemistry.

By combining these modification strategies, a chemist can systematically alter the structure of the initial building block, fine-tuning its properties to achieve a desired biological effect. The robust nature of the tert-butyl group ensures that this substituent remains intact, providing a constant structural anchor around which other modifications are made.

Structure Reactivity and Structure Conformation Relationships of the Tert Butyl Piperidinol Scaffold

Influence of the tert-Butyl Group on Reaction Pathways and Chemical Selectivity

The tert-butyl group, positioned at the C4 carbon of the piperidinol ring, exerts a profound influence on the molecule's reactivity and conformation. Its significant steric bulk is a dominant factor in dictating the approach of reagents and stabilizing specific conformational states. rsc.orgudg.edu This group is extensively used to introduce steric congestion and enforce conformational rigidity in organic molecules. researchgate.netchemrxiv.org